L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl-

Description

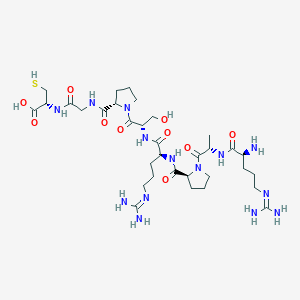

The compound L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- is a heptapeptide featuring L-Cysteine at the N-terminus, followed by a sequence of arginine, alanine, proline, arginine, serine, proline, and glycine.

L-Cysteine is a sulfur-containing amino acid with a thiol (-SH) group, enabling redox activity, disulfide bond formation, and metal chelation . For instance, cysteine-rich peptides are critical in enzyme catalysis and antioxidant defense .

Properties

CAS No. |

656228-87-4 |

|---|---|

Molecular Formula |

C33H58N14O10S |

Molecular Weight |

843.0 g/mol |

IUPAC Name |

(2R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C33H58N14O10S/c1-17(42-25(50)18(34)6-2-10-39-32(35)36)29(54)46-12-5-9-23(46)28(53)44-19(7-3-11-40-33(37)38)26(51)45-20(15-48)30(55)47-13-4-8-22(47)27(52)41-14-24(49)43-21(16-58)31(56)57/h17-23,48,58H,2-16,34H2,1H3,(H,41,52)(H,42,50)(H,43,49)(H,44,53)(H,45,51)(H,56,57)(H4,35,36,39)(H4,37,38,40)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 |

InChI Key |

KNKBENMCHYGRLT-FQJIPJFPSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.

Coupling: The activated amino acids are coupled to the growing peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of such peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in recombinant DNA technology have enabled the production of peptides through microbial fermentation, where genetically engineered microorganisms express the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- can undergo various chemical reactions, including:

Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Various protecting groups and coupling reagents are used during SPPS to achieve specific modifications.

Major Products Formed

The major products formed from these reactions include modified peptides with altered structural and functional properties, such as increased stability or enhanced biological activity.

Scientific Research Applications

Biological Significance

L-Cysteine is a sulfur-containing amino acid that plays a critical role in protein synthesis, detoxification, and the production of antioxidants such as glutathione. The incorporation of other amino acids like arginine and proline enhances its biological activity, making it valuable in therapeutic contexts.

Antioxidant Properties

L-Cysteine is known for its antioxidant capabilities, which help protect cells from oxidative stress. This property is particularly beneficial in treating conditions associated with oxidative damage, such as:

- Respiratory Disorders : L-Cysteine has been used to manage chronic obstructive pulmonary disease (COPD) and cystic fibrosis by reducing mucus viscosity and promoting clearance.

- Liver Diseases : It aids in detoxifying harmful substances, thus supporting liver function and preventing liver damage from toxins.

Nutritional Supplementation

The peptide's composition allows it to be used as a dietary supplement to enhance overall health. Its applications include:

- Immune System Support : By boosting glutathione levels, it helps enhance immune responses.

- Muscle Recovery : Athletes utilize it to reduce muscle fatigue and improve recovery times post-exercise.

Cosmetic Applications

L-Cysteine is also prevalent in cosmetic formulations due to its skin benefits:

- Anti-Aging Products : Its antioxidant properties help combat skin aging by neutralizing free radicals.

- Moisturizers : It aids in maintaining skin hydration by forming a protective barrier.

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Medical | Treatment of respiratory disorders | Reduces mucus viscosity |

| Liver detoxification | Supports liver function | |

| Nutritional | Dietary supplements | Enhances immune system |

| Muscle recovery | Reduces fatigue | |

| Cosmetic | Anti-aging products | Combats skin aging |

| Moisturizers | Maintains skin hydration |

Respiratory Health

A study published in the Journal of Clinical Medicine demonstrated that patients with COPD showed significant improvement in lung function after receiving L-Cysteine supplementation over a 12-week period. The reduction in oxidative stress markers correlated with improved respiratory outcomes.

Liver Function

Research highlighted in Hepatology indicated that L-Cysteine administration in patients with liver cirrhosis resulted in enhanced liver enzyme profiles, suggesting its role in improving liver health.

Skin Health

A clinical trial reported in Dermatology Research and Practice found that topical formulations containing L-Cysteine significantly improved skin elasticity and hydration levels among participants after eight weeks of use.

Mechanism of Action

The mechanism of action of L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- involves its interaction with various molecular targets and pathways:

Molecular Targets: The peptide can bind to specific receptors or enzymes, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cellular repair processes.

Comparison with Similar Compounds

Structural Comparison

Key Structural Insights :

- The target peptide’s arginine residues may enhance cellular uptake compared to shorter peptides like CGAG (Cys-Gly-Ala-Gly) .

Functional Insights :

- The target peptide’s serine and glycine residues may enhance solubility and flexibility, contrasting with rigid homocysteine derivatives .

- Unlike NaHS, which requires higher doses for vasodilation, L-Cysteine itself shows potent bioactivity at lower concentrations (e.g., 100 nM vs. 10 µM NaHS) .

Metabolic and Toxicity Comparison

Metabolic Insights :

Biological Activity

L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- is a complex peptide that exhibits diverse biological activities due to its unique amino acid composition. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Composition and Structure

The compound is composed of several amino acids including:

- L-Cysteine

- L-Arginine

- L-Alanine

- L-Proline

- L-Serine

- Glycine

The molecular formula is significant for its reactivity and biological functions, with an average mass of approximately 1662.936 g/mol. The presence of the thiol group (-SH) in L-Cysteine enables redox reactions and the formation of disulfide bonds, which are crucial for protein structure and stability.

L-Cysteine and its derivatives engage in various biochemical processes:

- Antioxidant Activity: The thiol group acts as a reducing agent, scavenging free radicals and protecting cells from oxidative stress.

- Protein Folding: Cysteine residues facilitate proper protein folding through disulfide bond formation, which is essential for maintaining protein structure.

- Cell Signaling: The peptide can modulate enzyme activity and interact with cellular receptors, influencing metabolic pathways.

Antiviral and Antifungal Properties

Recent studies have highlighted the antiviral and antifungal activities of cysteine derivatives. For instance:

- Compounds derived from cysteine demonstrated significant antiviral effects against Tobacco Mosaic Virus (TMV), outperforming commercial antiviral agents like ribavirin in various assays .

- The mechanism involves inhibiting viral assembly by aggregating proteins essential for viral replication .

Antimicrobial Activity

Research indicates that peptides containing L-Cysteine exhibit enhanced antimicrobial properties. The addition of L-Cysteine to peptide sequences has been shown to increase their efficacy against antibiotic-resistant bacteria, making it a promising candidate for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a study evaluating the antiviral efficacy of cysteine derivatives:

- Compounds were tested at concentrations of 500 μg/mL.

- Compound 3 exhibited an inhibitory rate of 51% in viral inactivation tests, surpassing ribavirin's 40% rate .

This demonstrates the potential of cysteine derivatives as novel antiviral agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.